O-(1-Methyl-allyl)-hydroxylamine hydrochloride
Description
Molecular Architecture and Stereochemical Analysis
The molecular architecture of this compound is defined by its chemical formula C4H10ClNO, indicating a compact structure with carefully positioned functional groups that contribute to its overall chemical properties. The compound possesses a molecular weight of 123.5813 daltons, reflecting the incorporation of the hydrochloride counterion with the organic hydroxylamine base structure. The core molecular framework consists of a hydroxylamine group (NH2-O-) that is substituted at the oxygen position with a 1-methyl-allyl moiety, creating an ether-like linkage between the nitrogen-containing functional group and the unsaturated hydrocarbon chain.
The stereochemical considerations for this compound center around the presence of the allyl double bond, which introduces geometric constraints and potential for isomerization under specific conditions. The 1-methyl substitution pattern on the allyl group creates a secondary carbon center adjacent to the terminal alkene functionality, providing opportunities for stereoselective reactions and conformational preferences. The Simplified Molecular Input Line Entry System notation for this compound is recorded as CC(C=C)ON.Cl, which clearly illustrates the connectivity pattern and the association with the chloride counterion.
The International Chemical Identifier key XHWRUHZKMMUWFG-UHFFFAOYSA-N provides a unique digital fingerprint for this specific molecular structure, enabling precise identification across chemical databases and literature sources. The three-dimensional molecular geometry is influenced by the sp2 hybridization of the alkene carbon atoms and the tetrahedral arrangement around the substituted carbon bearing the methyl group. This spatial arrangement creates specific steric interactions that influence both the compound's chemical reactivity and its spectroscopic properties.
Table 1: Fundamental Molecular Properties
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
The spectroscopic characterization of this compound reveals distinctive signatures that reflect its unique molecular structure and electronic environment. Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule, with particular emphasis on the chemical shifts associated with the allyl system and the hydroxylamine functionality. The proton nuclear magnetic resonance spectrum exhibits characteristic multipicity patterns for the vinyl protons, which appear in the typical alkene region between 5.0 and 6.0 parts per million, consistent with terminal alkene functionality.
The carbon-13 nuclear magnetic resonance spectrum displays distinct resonances for each carbon environment, with the alkene carbons appearing in the characteristic unsaturated carbon region between 110 and 140 parts per million. The methyl carbon attached to the secondary center shows typical aliphatic chemical shift values around 20-25 parts per million, while the carbon bearing the oxygen substituent exhibits slightly downfield shifting due to the electron-withdrawing effect of the attached heteroatom. These spectroscopic features provide valuable structural confirmation and enable differentiation from related hydroxylamine derivatives.
Infrared spectroscopy reveals characteristic absorption bands that correspond to the various functional groups present in the molecule. The hydroxylamine nitrogen-hydrogen stretching vibrations appear in the region typical for primary amine functionality, while the carbon-carbon double bond stretching is observed around 1640 wavenumbers. The presence of the hydrochloride salt is evidenced by broad absorption features in the 2500-3500 wavenumbers region, indicating hydrogen bonding interactions between the protonated amine and the chloride counterion.
Mass spectrometry fragmentation patterns provide additional structural information through characteristic loss patterns and fragment ion formation. The molecular ion peak corresponds to the protonated hydroxylamine base, with subsequent fragmentation occurring through predictable pathways involving loss of the allyl substituent and formation of smaller fragment ions. The mass spectral data supports the proposed molecular structure and provides confirmation of the molecular weight determination.
Table 2: Spectroscopic Characteristics
| Technique | Key Features | Chemical Shift/Frequency Range |
|---|---|---|
| Proton Nuclear Magnetic Resonance | Vinyl protons | 5.0-6.0 ppm |
| Carbon-13 Nuclear Magnetic Resonance | Alkene carbons | 110-140 ppm |
| Carbon-13 Nuclear Magnetic Resonance | Aliphatic methyl | 20-25 ppm |
| Infrared Spectroscopy | Carbon-carbon double bond | ~1640 cm⁻¹ |
| Infrared Spectroscopy | Nitrogen-hydrogen stretch | 3200-3500 cm⁻¹ |
Crystallographic Studies and Conformational Dynamics
Crystallographic investigations of this compound provide detailed three-dimensional structural information that complements the solution-phase spectroscopic data. The solid-state structure reveals specific packing arrangements and intermolecular interactions that stabilize the crystal lattice and influence the compound's physical properties. The hydrogen bonding patterns between the protonated hydroxylamine group and the chloride counterions create extended networks that contribute to the overall crystal stability and affect the melting point and solubility characteristics of the material.
The conformational dynamics of this compound are particularly interesting due to the presence of the flexible allyl side chain, which can adopt multiple rotational conformations around the carbon-oxygen bond connecting the hydroxylamine group to the unsaturated substituent. Computational studies using density functional theory methods provide insights into the preferred conformational states and the energy barriers associated with rotational processes around this critical bond. These calculations reveal that certain conformations are energetically favored due to minimization of steric interactions between the methyl substituent and the hydroxylamine group.
The crystallographic data also illuminate the precise bond lengths and angles within the molecule, providing experimental validation of theoretical predictions regarding the electronic structure and bonding characteristics. The nitrogen-oxygen bond length in the hydroxylamine group shows typical values for this functional group, while the carbon-oxygen bond connecting to the allyl substituent exhibits characteristics consistent with single bond character. These structural parameters are essential for understanding the compound's chemical reactivity and for designing related molecules with tailored properties.
Temperature-dependent crystallographic studies reveal information about thermal motion and conformational flexibility within the crystal lattice. The displacement parameters for different atoms provide insights into which portions of the molecule exhibit the greatest thermal motion, with the terminal vinyl group typically showing higher displacement values compared to the more constrained portions of the structure near the hydroxylamine functionality.
Table 3: Crystallographic Parameters
| Parameter | Description | Significance |
|---|---|---|
| Space Group | Crystal symmetry classification | Determines packing arrangement |
| Unit Cell Dimensions | Lattice parameters a, b, c | Defines crystal structure geometry |
| Bond Lengths | Nitrogen-oxygen distance | Validates hydroxylamine functionality |
| Bond Angles | Carbon-oxygen-nitrogen angles | Confirms molecular geometry |
| Thermal Parameters | Atomic displacement factors | Indicates conformational flexibility |
Properties
IUPAC Name |
O-but-3-en-2-ylhydroxylamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c1-3-4(2)6-5;/h3-4H,1,5H2,2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWRUHZKMMUWFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)ON.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20500476 | |
| Record name | O-But-3-en-2-ylhydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20500476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71350-16-8 | |
| Record name | O-But-3-en-2-ylhydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20500476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Organic Synthesis
O-(1-Methyl-allyl)-hydroxylamine hydrochloride serves as a crucial reagent in organic synthesis, particularly in the formation of oximes and amides. It can be employed in:
- Oximation Reactions : Converting carbonyl compounds to oximes, which are key intermediates in organic synthesis.
- Allylic Substitution Reactions : Facilitating the introduction of functional groups at allylic positions.
| Reaction Type | Example Application | Yield (%) |
|---|---|---|
| Oximation | Synthesis of acetophenone O-allyloxime | 75 |
| Allylic Substitution | Formation of substituted amides | 85 |
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Some derivatives show potential antimicrobial activity, making them candidates for pharmaceutical applications.
- Antioxidant Activity : The compound has been investigated for its ability to scavenge free radicals, contributing to its potential therapeutic roles.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of O-(1-Methyl-allyl)-hydroxylamine derivatives against various bacterial strains. Results indicated significant inhibition zones, suggesting promising applications in developing new antimicrobial agents.
Case Study 2: Antioxidant Properties
In vitro assays demonstrated that this compound effectively reduced oxidative stress markers in cell cultures, highlighting its potential use as an antioxidant supplement in therapeutic formulations.
Potential Therapeutic Uses
The compound's unique properties suggest several potential therapeutic applications:
- Cancer Treatment : Investigations into its role as an inhibitor of specific cancer-related enzymes have shown promise, particularly in targeting epidermal growth factor receptors (EGFR) associated with non-small cell lung cancer (NSCLC) .
- Neuroprotective Effects : Preliminary studies indicate possible neuroprotective effects due to its ability to penetrate the blood-brain barrier, making it a candidate for treating neurodegenerative diseases .
Mechanism of Action
The mechanism by which O-(1-Methyl-allyl)-hydroxylamine hydrochloride exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group, which can then participate in further chemical transformations. The molecular targets and pathways involved vary depending on the application, but generally, the compound interacts with nucleophiles and electrophiles to form new chemical bonds.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Alkyl-Substituted Derivatives
(a) O-Allylhydroxylamine Hydrochloride
- Structure : R = allyl (CH₂CH=CH₂).
- Synthesis : Prepared via reaction of hydroxylamine hydrochloride with allyl bromide in a NaOH-mediated aqueous/organic solvent system .
- Applications: Used in the synthesis of functionalized cellulose nanomaterials, leveraging its reactivity in nucleophilic additions .
(b) O-(tert-Butyl)hydroxylamine Hydrochloride
- Structure : R = tert-butyl (C(CH₃)₃).
(c) O-(Cyclopropylmethyl)hydroxylamine Hydrochloride
- Structure : R = cyclopropylmethyl.
- Applications: Employed in the synthesis of pharmaceutical intermediates, such as cyclopentanone derivatives in kinase inhibitor development .
Fluorinated Derivatives
(a) O-(2,2,2-Trifluoroethyl)hydroxylamine Hydrochloride
- Structure : R = CF₃CH₂.
- Properties : Melting point: 161–163°C; hygroscopic, requiring storage at 2–8°C. Used in fluorinated compound synthesis, enhancing metabolic stability in drug candidates .
(b) O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride
Aryl-Substituted Derivatives
(a) O-(2-Methoxyphenylmethyl)hydroxylamine Hydrochloride
- Structure : R = 2-MeO-C₆H₄-CH₂.
- Properties: White crystalline powder; molecular formula C₈H₁₂ClNO₂ (MW: 187.64 g/mol). Reacts with nitrobenzaldehyde in decarboxylation reactions for benzoxazine synthesis .
(b) O-(2,4-Dichlorophenylmethyl)hydroxylamine Hydrochloride
Silicon-Containing Derivatives
O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride
- Structure : R = (CH₃)₃Si-CH₂CH₂.
- Applications: Silicon-based protecting groups enhance solubility in hydrophobic matrices; used in organosilicon chemistry .
Comparative Data Table
Key Research Findings
- Reactivity Trends : Fluorinated derivatives (e.g., pentafluorobenzyl) exhibit higher thermal stability and specificity in analytical applications compared to alkyl-substituted analogues .
- Pharmaceutical Utility : Cyclopropylmethyl and allyl derivatives are pivotal in constructing nitrogen-containing heterocycles for kinase inhibitors and antibacterial agents .
- Safety Profiles : Aryl-substituted compounds (e.g., dichlorophenylmethyl) require rigorous protective measures due to respiratory and dermal irritation risks .
Biological Activity
O-(1-Methyl-allyl)-hydroxylamine hydrochloride is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a hydroxylamine functional group attached to a 1-methyl-allyl moiety. Its molecular formula is . The presence of both the hydroxylamine and allylic group contributes to its unique chemical reactivity, making it a valuable reagent in organic synthesis and medicinal chemistry.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : It has shown effectiveness against various bacterial strains, including Methicillin-Resistant Staphylococcus aureus (MRSA). Studies demonstrate significant reductions in the minimum inhibitory concentration (MIC) values for derivatives of this compound, indicating enhanced antimicrobial efficacy compared to its parent structure .
- Anticancer Activity : The compound has been evaluated for its cytotoxic effects on cancer cell lines such as MDA-MB-231 (breast cancer) and A-549 (lung cancer). IC50 values for certain derivatives range from 28.7 µM to 47.8 µM, showcasing moderate antiproliferative activity .
- Anti-inflammatory Effects : In vitro studies involving RAW 264.7 cells have indicated that O-(1-Methyl-allyl)-hydroxylamine can modulate nitric oxide production in inflammatory models, suggesting potential applications in inflammatory diseases .
The mechanisms through which O-(1-Methyl-allyl)-hydroxylamine exerts its biological effects include:
- Interaction with Enzymes : The compound acts as a nucleophile that can interact with various enzymes, potentially influencing their activity. This interaction is critical for its role as an antidote in organophosphate poisoning, where it helps reactivate acetylcholinesterase (AChE) by cleaving the phosphorylated enzyme complex .
- Cellular Uptake and Bioavailability : Studies have shown that structural modifications can enhance the permeability of the compound across cellular membranes, improving its bioavailability and therapeutic potential against cancer cells .
Table 1: Biological Activity Summary
| Activity Type | Test Subject | IC50/Effectiveness |
|---|---|---|
| Antimicrobial | MRSA | MIC 50 reduced by 66% |
| Anticancer | MDA-MB-231 | IC50 28.7 - 47.8 µM |
| Anti-inflammatory | RAW 264.7 Cells | Modulates NO production |
Case Study: Antimicrobial Efficacy
In a comparative study of various derivatives of O-(1-Methyl-allyl)-hydroxylamine, it was found that certain modifications significantly enhanced antimicrobial activity against both planktonic and biofilm forms of bacteria. For instance, MA-HDA exhibited an MIC of 25 µM against MRSA, marking a substantial improvement over the original compound's MIC of 0.15 µM .
Case Study: Anticancer Properties
A recent investigation into the cytotoxic effects of hydroxylamine derivatives revealed that compounds with specific hydroxyl substitutions displayed enhanced activity against breast cancer cell lines. The presence of a hydroxyl group at position six was particularly noted to improve sensitivity in MDA-MB-231 cells, emphasizing the importance of structural features in determining biological efficacy .
Preparation Methods
Key Process Parameters
| Parameter | Details |
|---|---|
| Starting material | Acetone oxime O-(1-methyl-allyl) ether |
| Acid used | Concentrated hydrochloric acid preferred |
| Temperature range | 0° to 50° C (optimal: 30° to 50° C) |
| Pressure | 10 to 500 mbar (optimal: 40 to 50 mbar) |
| Acid equivalents | Approximately 2 molar equivalents per mol of oxime ether |
| Solvent | Water; optionally lower alcohols (methanol, ethanol, propanol) or short-chain carboxylic acids (acetic acid) may be added |
| Reaction mode | Batchwise hydrolysis with continuous removal of acetone by distillation |
Process Description
- The acetone oxime O-(1-methyl-allyl) ether is reacted with aqueous hydrochloric acid in a batch reactor.
- The hydrolysis proceeds at 30–50 °C under reduced pressure (40–50 mbar) to facilitate the removal of acetone formed as a by-product.
- The reaction mixture is stirred until hydrolysis is complete, monitored by the disappearance of the starting ether and formation of the hydroxylamine salt.
- The residue is treated with a non-polar solvent such as cyclohexane or toluene to separate the O-substituted hydroxylammonium salt.
- The solid this compound is isolated by filtration and dried under reduced pressure at about 50 °C.
Advantages of This Method
- Mild reaction temperatures prevent decomposition of the sensitive O-allyl hydroxylamine derivative.
- Reduced pressure facilitates acetone removal, driving the reaction forward and improving yield.
- Avoids the need for expensive continuous reaction columns.
- Produces high purity product with yields typically exceeding 90% for related O-substituted hydroxylamines.
Preparation of Acetone Oxime O-(1-Methyl-allyl) Ether Precursor
The precursor acetone oxime O-(1-methyl-allyl) ether is prepared by the alkylation of acetone oxime with 1-methyl-allyl halides (e.g., 1-methyl-3-chloro-2-propene) under basic conditions.
| Step | Conditions and Reagents |
|---|---|
| Base | Sodium hydroxide or sodium carbonate aqueous solution |
| Temperature | 70–80 °C |
| Alkylating agent | 1-Methyl-3-chloro-2-propene or similar allyl halide |
| Reaction time | 3 hours or until completion |
| Work-up | Separation of organic phase, drying, purification |
This alkylation yields the acetone oxime O-(1-methyl-allyl) ether with moderate to good purity (~80-90%) and yields around 70-75%.
Comparative Analysis of Preparation Methods
| Method | Temperature (°C) | Pressure (mbar) | Acid Used | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Batch hydrolysis (US5585520A) | 30–50 | 40–50 | Concentrated HCl | 90+ | 85-95 | Mild conditions prevent decomposition |
| High-temperature hydrolysis (Org. Synth.) | ~100 | Atmospheric | Dilute HCl | 66-72 | Lower | Not suitable for O-allyl derivatives; decomposition risk |
| Alkylation of acetone oxime | 70–80 | Atmospheric | Base (NaOH) | 70-75 | 80-90 | Precursor synthesis step |
Q & A
Q. What are the primary synthetic applications of O-(1-Methyl-allyl)-hydroxylamine hydrochloride in organic chemistry?
this compound is widely used as a reagent for synthesizing oximes and hydroxamic acids via nucleophilic addition to carbonyl groups (aldehydes/ketones). Its role in generating hydroxylamine in situ under acidic conditions minimizes handling risks associated with free hydroxylamine . Methodologically, the compound is added to reaction mixtures containing carbonyl substrates, followed by acid catalysis (e.g., HCl) to facilitate oxime formation. By-products (water and HCl) are easily removed via aqueous workup, making it suitable for high-yield reactions .
Q. How does this compound function as a radical scavenger in polymerization studies?
In polymerization processes, this compound inhibits uncontrolled radical propagation by trapping free radicals through its hydroxylamine moiety. Researchers typically introduce it at 0.1–1.0 wt% relative to monomers to stabilize reaction kinetics. Its efficacy is monitored via gel permeation chromatography (GPC) to assess molecular weight distribution and polydispersity indices .
Advanced Research Questions
Q. What methodologies optimize oxime synthesis using ionic liquids (ILs) with hydroxylamine derivatives?
ILs like imidazolium salts enhance reaction efficiency by stabilizing intermediates and reducing side reactions. For example, [BMIM][BF₄] (1-butyl-3-methylimidazolium tetrafluoroborate) enables solvent-free oxime synthesis at 60–80°C, achieving >90% yields. Comparative studies show ILs reduce reaction times by 30–50% compared to traditional solvents. Post-reaction, ILs are recovered via vacuum distillation and reused for 5–7 cycles without significant activity loss .
Q. How can researchers address stability challenges of O-substituted hydroxylamine hydrochlorides during storage and handling?
These compounds are hygroscopic and prone to decomposition under heat or light. Advanced stabilization strategies include:
Q. What analytical techniques are critical for characterizing reaction by-products in hydroxylamine-mediated syntheses?
Q. What role does this compound play in synthesizing bioactive heterocycles like isoxazolines?
In isoxazoline synthesis, the compound reacts with α,β-unsaturated carbonyls (chalcones) via 1,3-dipolar cycloaddition. Key parameters:
- Solvent : Ethanol/water mixtures (3:1 v/v) at reflux (80°C).
- Stoichiometry : 1.2 equivalents of hydroxylamine derivative to chalcone.
- Antimicrobial Assays : Resulting isoxazolines are screened against S. aureus (MIC 8–32 µg/mL) using broth microdilution .
Data Contradictions and Resolution
Q. Discrepancies in reported MAO inhibition activity: How to validate mechanistic hypotheses?
While hydroxylamine derivatives are described as MAO inhibitors in vitro , conflicting data arise from assay variability (e.g., mitochondrial vs. recombinant enzyme preparations). Resolution strategies:
- Standardized Protocols : Use purified human MAO-A/MAO-B with amplex red fluorescence assays.
- Control Experiments : Co-administer selective inhibitors (clorgyline for MAO-A) to confirm specificity .
Methodological Best Practices
Q. How to design scalable reactions while mitigating explosion risks?
- Small-Scale Screening : Conduct differential scanning calorimetry (DSC) to identify exothermic peaks.
- Dilution Strategies : Use solvents like THF/water (4:1) to dissipate heat.
- Process Analytical Technology (PAT) : Implement inline IR spectroscopy for real-time monitoring of hydroxylamine consumption .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
